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molecular formula C11H10N4S B8302578 (7E)-2-(Methylsulfanyl)-7-(2H-pyrrol-2-ylidene)-1,7-dihydropyrrolo[2,1-f][1,2,4]triazine CAS No. 1233182-30-3

(7E)-2-(Methylsulfanyl)-7-(2H-pyrrol-2-ylidene)-1,7-dihydropyrrolo[2,1-f][1,2,4]triazine

Cat. No. B8302578
M. Wt: 230.29 g/mol
InChI Key: XJPZRPIHUBCBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CSc1ncc2ccc(-c3cccn3CCC#N)n2n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][S:2][c:3]1[n:4][n:5]2[c:6]([cH:7][n:8]1)[cH:9][cH:10][c:11]2-[c:12]1[n:13]([CH2:17][CH2:18][C:19]#[N:20])[cH:14][cH:15][cH:16]1.[Cl:21][CH2:22][Cl:23]>>[CH3:1][S:2][c:3]1[n:4][n:5]2[c:6]([cH:7][n:8]1)[cH:9][cH:10][c:11]2-[c:12]1[nH:13][cH:14][cH:15][cH:16]1

Inputs

Step One
Name
CSc1ncc2ccc(-c3cccn3CCC#N)n2n1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CSc1ncc2ccc(-c3cccn3CCC#N)n2n1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl

Outcomes

Product
Name
Type
product
Smiles
CSc1ncc2ccc(-c3ccc[nH]3)n2n1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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